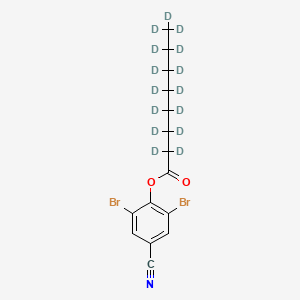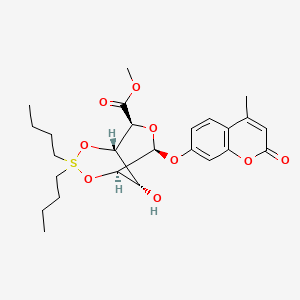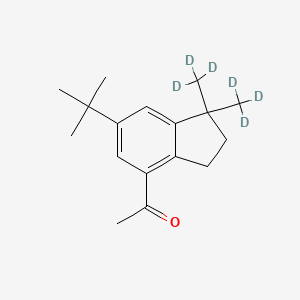
Celestolide-d6 (major)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Celestolide-d6 (major) is a synthetic compound used primarily in fragrance compositions and perfumes due to its long-lasting scent. It is a deuterated form of Celestolide, which means that some of the hydrogen atoms in the molecule are replaced with deuterium, a stable isotope of hydrogen. This modification can enhance the stability and longevity of the fragrance.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Celestolide-d6 involves the deuteration of Celestolide. The process typically includes the introduction of deuterium atoms into the molecular structure of Celestolide through specific chemical reactions. The reaction conditions often involve the use of deuterated reagents and solvents under controlled temperature and pressure to ensure the incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of Celestolide-d6 follows similar synthetic routes but on a larger scale. The process involves the use of high-quality raw materials and advanced chemical engineering techniques to ensure the purity and consistency of the final product. The production process is optimized to achieve high yields and minimize waste.
化学反応の分析
Types of Reactions
Celestolide-d6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert Celestolide-d6 into its reduced forms.
Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced with other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different ketones or alcohols, while reduction can produce various hydrocarbons.
科学的研究の応用
Celestolide-d6 has several scientific research applications, including:
Chemistry: Used as a reference material in analytical chemistry to study the behavior of deuterated compounds.
Biology: Employed in biological studies to investigate the effects of deuterium substitution on biological systems.
Medicine: Utilized in pharmaceutical research to develop deuterated drugs with improved pharmacokinetic properties.
Industry: Applied in the fragrance industry to create perfumes with enhanced stability and longevity.
作用機序
The mechanism of action of Celestolide-d6 involves its interaction with molecular targets in biological systems. The deuterium atoms in the compound can influence the rate of metabolic reactions, leading to changes in the biological activity of the compound. The molecular pathways involved include various enzymatic reactions where deuterium substitution can alter the reaction kinetics.
類似化合物との比較
Similar Compounds
Celestolide: The non-deuterated form of Celestolide-d6.
Galaxolide: Another synthetic musk compound used in fragrances.
Tonalide: A synthetic musk with similar applications in the fragrance industry.
Uniqueness
Celestolide-d6 is unique due to its deuterium substitution, which enhances its stability and longevity compared to its non-deuterated counterpart. This makes it particularly valuable in applications where long-lasting fragrance is desired.
特性
分子式 |
C17H24O |
|---|---|
分子量 |
250.41 g/mol |
IUPAC名 |
1-[6-tert-butyl-1,1-bis(trideuteriomethyl)-2,3-dihydroinden-4-yl]ethanone |
InChI |
InChI=1S/C17H24O/c1-11(18)14-9-12(16(2,3)4)10-15-13(14)7-8-17(15,5)6/h9-10H,7-8H2,1-6H3/i5D3,6D3 |
InChIキー |
IKTHMQYJOWTSJO-SCPKHUGHSA-N |
異性体SMILES |
[2H]C([2H])([2H])C1(CCC2=C(C=C(C=C21)C(C)(C)C)C(=O)C)C([2H])([2H])[2H] |
正規SMILES |
CC(=O)C1=C2CCC(C2=CC(=C1)C(C)(C)C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



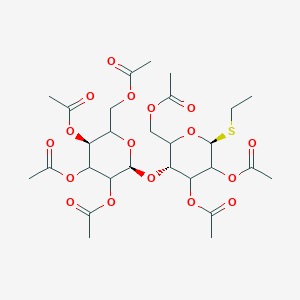

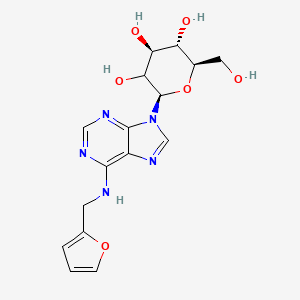
![(E)-3-[4-amino-3-(hydroxymethyl)-5-methylphenyl]prop-2-enenitrile](/img/structure/B13862119.png)
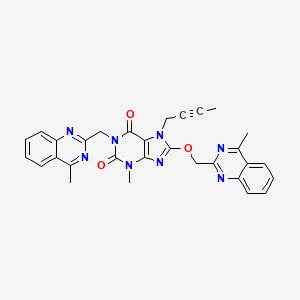
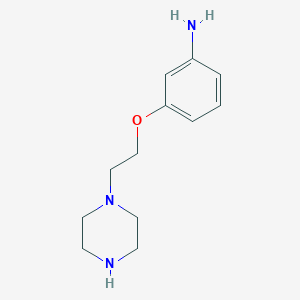
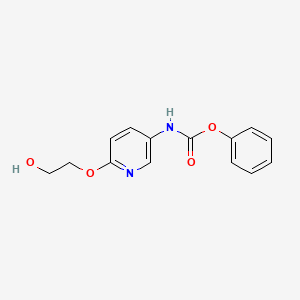
![4-[2-(4-Methyl-6-phenylpyridazin-3-yl)oxyethyl]morpholine](/img/structure/B13862134.png)
![Phenyl(6-pyridin-2-ylimidazo[1,2-a]pyridin-2-yl)methanone](/img/structure/B13862138.png)
